Acriflavine

説明

See also: Proflavine (related).

特性

IUPAC Name |

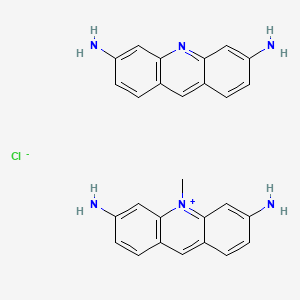

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Acriflavine

For Researchers, Scientists, and Drug Development Professionals

Acriflavine (ACF) is a multifaceted acridine dye with a long history of use as a topical antiseptic, first developed by German medical researcher Paul Ehrlich in 1912.[1][2] Initially utilized during World War I as a treatment for sleeping sickness and as a topical antiseptic, its applications have since expanded significantly.[1] Modern research has unveiled its potential as an antimalarial, antibacterial, antiviral, and anticancer agent, making it a subject of renewed interest in the scientific and medical communities.[1][3] This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is not a single chemical entity but a mixture of two key components: 3,6-diamino-10-methylacridinium chloride (also known as trypaflavine) and 3,6-diaminoacridine (proflavine).[1][4] Commercial preparations often consist of this mixture, which may also be referred to as this compound hydrochloride.[2][4] The hydrochloride salt form enhances its solubility in aqueous solutions.[4] The compound typically appears as an orange or brown powder.[5][6]

The biological activity of this compound is largely attributed to its ability to intercalate with DNA, a property that allows it to interfere with various cellular functions.[1][4]

Caption: Chemical structures of Proflavine and Trypaflavine, the components of this compound.

Table 1: Physicochemical Properties of this compound Components

| Property | Trypaflavine (this compound Component) | Proflavine |

| IUPAC Name | 3,6-diamino-10-methylacridin-10-ium chloride | acridine-3,6-diamine |

| Molecular Formula | C14H14ClN3[5][7] | C13H11N3[1] |

| Molecular Weight | 259.74 g/mol [5][7] | 209.25 g/mol [1] |

| CAS Number | 8048-52-0 (for mixture)[6][7] | 92-62-6 |

| Appearance | Orange or brown powder[5][6] | Orange or brown powder |

| Solubility | Soluble in water, methanol, DMSO[4] | Soluble in water |

Mechanism of Action and Signaling Pathways

This compound's therapeutic and cytotoxic effects stem from its ability to act on multiple cellular targets and pathways. Its planar acridine structure allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription, which underlies its antiseptic and antimicrobial properties.[1][2] Beyond this, this compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][8]

Inhibition of HIF-1 Signaling

HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis.[9] It is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9] this compound directly binds to the PAS-B subdomain of HIF-1α and HIF-2α, which blocks their dimerization with HIF-1β.[9] This inhibition prevents the transcription of numerous downstream genes involved in angiogenesis, glucose metabolism, and cell survival.[1][9]

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, blocking downstream gene transcription.

Modulation of the Unfolded Protein Response (UPR)

Recent studies have shown that this compound also interacts with the unfolded protein response (UPR), a cellular stress response pathway.[10] Specifically, it has been shown to activate aspects of endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α.[11] However, it also compromises the stability of Activating Transcription Factor 4 (ATF4), a key pro-survival component of the UPR, by targeting it for proteasomal degradation.[10][11] This dual action can shift the cellular response towards apoptosis, particularly in cancer cells under stress.

Caption: this compound induces ER stress while promoting the degradation of the pro-survival factor ATF4.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity across various models, including cancer and viral infections. The following table summarizes key quantitative data from preclinical studies.

Table 2: In Vitro Efficacy of this compound

| Target/Model | Efficacy Metric | Value | Reference |

| Hepatocellular Carcinoma (HCC) | IC50 | 1 µM | [1] |

| MERS-CoV | IC50 | 21 nM | [12] |

| HCoV-OC43 | IC50 | 105 nM | [12] |

| Human Leukemia HL-60 Cells | IC50 (Proflavine-dialkyldithioureas) | 7.2 to 34.0 µM | [13] |

| SARS-CoV-2 Papain-like Protease (PLpro) | Inhibition | Potent, nanomolar IC50 | [8][12] |

Key Experimental Protocols

The following sections detail methodologies from key studies investigating the biological effects of this compound.

Protocol 1: In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the evaluation of this compound in a mouse model of multiple sclerosis-associated optic neuritis.[10]

-

Model Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 60 female C57BL/6J mice via immunization with MOG33-55 peptide.[10]

-

Treatment Group: A cohort of 20 EAE-induced mice received daily systemic injections of this compound at a dose of 5 mg/kg.[10]

-

Control Groups: Control groups consisted of placebo-injected EAE mice and naïve (non-induced) mice.[10]

-

Outcome Measures: The therapeutic effect was assessed by comparing changes in visual function (visual acuity, optic nerve function) and structure (retinal ganglion cell complex thickness) between the treatment and control groups.[10]

-

Histological Analysis: Post-mortem analysis of the optic nerve was conducted to quantify cell infiltration and the extent of demyelination.[10]

Protocol 2: SARS-CoV-2 Papain-like Protease (PLpro) Enzymatic Inhibition Assay

This protocol was used to identify and characterize this compound as a potent inhibitor of a key SARS-CoV-2 enzyme.[12][14]

-

Assay Principle: A high-throughput screening assay was performed to measure the enzymatic activity of SARS-CoV-2 PLpro.

-

Substrates: Fluorogenic substrates, either RLRGG-AMC or ISG15-AMC, were used to monitor protease activity.[14]

-

Procedure:

-

The PLpro enzyme was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of the fluorogenic substrate.

-

Enzyme activity was determined by measuring the fluorescence signal generated from the cleavage of the AMC group from the substrate over time.

-

-

Data Analysis: The relative enzyme activity was plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).[14] The binding mechanism was further confirmed using NMR titrations and X-ray co-crystallography.[12]

Protocol 3: Genotoxicity Assessment via Comet Assay

This protocol details the method used to evaluate the DNA-damaging potential of this compound upon light exposure.[15]

-

Cell Lines: Human lymphocytes and NCI-H460 lung cancer cells were used.[15]

-

Treatment: Cells were incubated with this compound at a concentration of 0.025% (w/v).[15]

-

Illumination: Following incubation, cells were exposed to light at a wavelength of 448 nm for durations of 2 minutes and 15 minutes.[15]

-

DNA Damage Analysis (Comet Assay):

-

Single cells were embedded in an agarose gel on a microscope slide.

-

Cells were lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

The slides were subjected to electrophoresis, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

-

Quantification: The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail ("Tail DNA%"). An increase in Tail DNA% corresponds to a higher level of genotoxicity.[15] The study found that this compound exposure led to a significant increase in DNA damage with illumination.[15]

Conclusion

This compound, a compound with over a century of history, is re-emerging as a promising candidate for a variety of therapeutic applications. Its well-defined chemical structure, characterized as a mixture of proflavine and trypaflavine, underpins its primary mechanism of DNA intercalation. For drug development professionals, its multifaceted nature, particularly its potent inhibition of the HIF-1 signaling pathway and modulation of the UPR, presents compelling opportunities for developing novel treatments for cancer and viral diseases. The quantitative data on its efficacy and the established experimental protocols provide a solid foundation for further preclinical and clinical investigation into this versatile acridine derivative.

References

- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. This compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]

The Re-Emergence of a Legacy Antiseptic: A Technical Guide to the History and Mechanisms of Acriflavine

For Immediate Release

This technical guide provides a comprehensive overview of the history, mechanisms of action, and renewed scientific interest in acriflavine, a topical antiseptic with a rich and evolving story. Developed for researchers, scientists, and drug development professionals, this document delves into the technical details of this compound's journey from a World War I battlefield staple to a modern-day candidate for antiviral and anticancer therapies.

A Historical Overview: From Coal Tar to Clinical Decline

This compound, a dye derived from coal tar, was first developed in 1912 by the pioneering German medical researcher Paul Ehrlich.[1][2] It emerged as a critical tool during World War I, where it was extensively used as a topical antiseptic to treat wounds and combat the parasites responsible for sleeping sickness.[1][2][3] The early 20th century saw its widespread application for a variety of ailments, including urinary tract infections and gonorrhea.[4][5]

Presented as a reddish-brown or orange powder, this compound is a mixture of two key acridine derivatives: 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[6][7] Its hydrochloride salt enhances its solubility in water, facilitating its use in aqueous solutions for topical application.[6] However, with the advent of penicillin in the 1940s, the use of this compound as a primary antibacterial agent significantly declined.[4][5][7]

Physicochemical Properties

| Property | Description |

| Appearance | Orange or brown powder.[1] |

| Chemical Composition | A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.[6] |

| Solubility | Soluble in water.[6] |

Antibacterial and Antiviral Efficacy: Quantitative Data

Recent research has revisited the antimicrobial properties of this compound, providing quantitative data on its efficacy against clinically relevant pathogens.

| Parameter | Organism(s) | Concentration | Reference |

| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | 32 µg/mL | [2] |

| Minimum Biofilm Eradication Concentration (MBEC) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | 320 µg/mL | [2] |

| IC50 (HIF-1 Dimerization Assay) | - | ~1 µM | [1] |

| IC50 (Brain Tumor Cell Viability) | 9L, GL261, U87, neurospheres | 2 - 3.5 µM | [8] |

| IC50 (Brain Tumor Cell Viability) | F98, BTSCs | 5.37 - 7.02 µM | [8] |

| IC50 (Antiviral - SARS-CoV-2) | - | Low nanomolar range | [3] |

Unraveling the Mechanisms of Action: Beyond DNA Intercalation

This compound's primary mode of antibacterial action has long been attributed to its ability to intercalate into bacterial DNA, a process that disrupts DNA replication and transcription, thereby inhibiting cell division and growth.[2] However, contemporary research has unveiled a more complex and multifaceted mechanism of action, highlighting its interaction with host cellular pathways.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

This compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment.[1][9] this compound directly binds to the HIF-1α and HIF-2α subunits, preventing their dimerization with HIF-1β.[1] This inhibition of heterodimer formation blocks the transcriptional activity of HIF-1, leading to the downregulation of genes involved in angiogenesis, tumor growth, and metastasis.[1][10]

Activation of the cGAS-STING Pathway

This compound has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[11] This activation is not direct but is a consequence of this compound-induced low-level DNA damage, which leads to the leakage of DNA into the cytoplasm.[11] Cytosolic DNA is then recognized by cGAS, which synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an antiviral and antitumor immune response.[11]

Inhibition of Viral Proteases

More recently, this compound has demonstrated potent antiviral activity, particularly against coronaviruses. It acts as an inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication. By blocking the active site of PLpro, this compound disrupts the processing of viral polyproteins, thereby halting the viral life cycle.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains can be determined using the broth microdilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIF-1 Dimerization Assay (Co-immunoprecipitation)

-

Cell Culture and Treatment: Human embryonic kidney (HEK293) cells are cultured under hypoxic conditions (e.g., 1% O2) in the presence or absence of this compound for 24 hours.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total cellular proteins.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for HIF-1α, which is coupled to protein A/G-agarose beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of HIF-1β in the immunoprecipitate is detected by Western blotting using an antibody specific for HIF-1β. A decrease in the amount of co-immunoprecipitated HIF-1β in this compound-treated cells indicates inhibition of HIF-1 dimerization.[1]

cGAS-STING Pathway Activation Assay

-

Cell Culture and Treatment: A reporter cell line, such as HEK293T cells expressing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase), is used. These cells are treated with sub-toxic concentrations of this compound.

-

Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter gene is measured (e.g., luciferase activity). An increase in reporter activity in this compound-treated cells indicates the activation of the type I interferon pathway.

-

Analysis of Interferon-Stimulated Genes (ISGs): To confirm the activation of the STING pathway, the expression of downstream ISGs (e.g., IFIT1, ISG15) can be quantified by quantitative real-time PCR (qRT-PCR). An upregulation of these genes in response to this compound treatment provides further evidence of STING pathway activation.[11]

Conclusion and Future Directions

This compound, a historical antiseptic, is experiencing a scientific renaissance. Its multifaceted mechanisms of action, including the inhibition of HIF-1 and the activation of the cGAS-STING pathway, have positioned it as a promising candidate for further investigation in the fields of oncology and virology. The quantitative data on its efficacy and the detailed understanding of its molecular targets provide a solid foundation for future preclinical and clinical studies. Further research is warranted to optimize its therapeutic potential and explore its application in combination therapies for various diseases.

References

- 1. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. HIF-1α- Targeting this compound Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]

Acriflavine mechanism of action as a DNA intercalator

An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine as a DNA Intercalator

Introduction

This compound (ACF) is an acridine dye with a long history in medicine, first introduced as an antiseptic and antibacterial agent.[1] It is a compound mixture composed of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Structurally, this compound is a planar, polycyclic aromatic molecule that carries a positive charge, features that are critical to its primary mechanism of action: intercalation into the DNA double helix.[1] This ability to interfere directly with DNA structure and function underpins its broad biological activities, including its roles as an anticancer agent and an inhibitor of various cellular processes.[1][2] This guide provides a detailed examination of the molecular mechanisms of this compound as a DNA intercalator, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.

The Core Mechanism: DNA Intercalation

The defining mechanism of this compound's biological activity is its insertion between the base pairs of DNA. This process, known as intercalation, is a non-covalent interaction driven by the molecule's specific physicochemical properties.

Structural Basis of Intercalation

The ability of this compound to function as a DNA intercalator is a direct result of its molecular architecture:

-

Planarity: The flat, three-ring aromatic system of the acridine core allows it to slide into the space between adjacent base pairs in the DNA double helix.[1]

-

Positive Charge: The cationic nature of the this compound molecule facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, stabilizing the bound complex.[1]

Upon intercalation, this compound physically separates the base pairs, leading to significant conformational changes in the DNA structure. This includes an unwinding of the helix at the site of insertion and a lengthening of the DNA molecule. Studies have suggested that proflavine, a component of this compound, binds preferentially to alternating purine-pyrimidine sequences.[1]

Consequences of DNA Intercalation

The structural distortion of DNA by this compound is not a passive event; it actively disrupts critical cellular processes that rely on the integrity of the DNA template.

Inhibition of Topoisomerases I and II: this compound functions as a "topoisomerase poison."[3] Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks to allow the DNA to unwind or untangle, followed by re-ligation of the strands.[3][4] this compound intercalates into the DNA and traps the topoisomerase enzyme after it has cleaved the DNA but before it can re-ligate it.[1][3] This creates a stable "DNA-drug-topoisomerase" ternary complex.[3] The prevention of the re-ligation step leads to an accumulation of persistent DNA strand breaks, which are highly cytotoxic.[3]

Disruption of DNA Replication and Transcription: The presence of the bulky this compound molecule within the DNA helix creates a physical blockade. This steric hindrance obstructs the processive movement of DNA and RNA polymerases along the DNA strand, thereby inhibiting both DNA replication and gene transcription.

Induction of Apoptosis: The accumulation of extensive DNA damage, particularly double-strand breaks resulting from topoisomerase II poisoning, triggers cellular DNA damage response (DDR) pathways.[3] When the damage is too severe to be repaired, these pathways converge to initiate apoptosis, or programmed cell death. This compound has been shown to increase the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3]

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified across various studies. The following table summarizes key parameters related to its DNA interaction and cellular effects.

| Parameter | Description | Value / Range | Cell Line / System | Reference |

| DNA Binding Constant (Kb) | Measures the affinity of a ligand for DNA. Higher values indicate stronger binding. | 1.74 × 10⁴ – 1.0 × 10⁶ M⁻¹ | Calf Thymus DNA | [5] |

| Cell Survival (IC₅₀) | The concentration of this compound required to inhibit the survival of 50% of cells. | ~16 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |

| SARS-CoV-2 Replication (IC₅₀) | The concentration required to inhibit viral replication by 50%. | 64 - 86 nM | Vero and A549ACE2+ cells | [6] |

| SARS-CoV-2 PLpro Inhibition (IC₅₀) | The concentration required to inhibit the viral papain-like protease by 50%. | 1.66 µM | In vitro enzyme assay | [6] |

| Note: The DNA binding constant shown is for a range of acridine-thiosemicarbazone derivatives, which serves as a representative range for the binding affinity of acridine-based intercalators.[5] |

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Cellular pathway from this compound's DNA intercalation to the induction of apoptosis.

Experimental Workflow for Viscometry

Caption: Workflow for determining DNA lengthening via viscometry upon this compound binding.

Logical Relationship for DNA Intercalation

Caption: Key molecular properties of this compound that enable its function as a DNA intercalator.

Experimental Protocols

The study of this compound's interaction with DNA employs several biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Fluorescence Spectroscopy for Binding Affinity

This protocol determines the binding affinity by measuring the quenching of this compound's intrinsic fluorescence upon binding to DNA.

1. Materials and Reagents:

- This compound stock solution (e.g., 1 mM in ultrapure water).

- Calf Thymus DNA (ctDNA) stock solution, concentration determined by UV absorbance at 260 nm.

- Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

- Spectrofluorometer and quartz cuvettes.

2. Procedure:

- Prepare a working solution of this compound at a constant concentration (e.g., 8 µM) in the binding buffer.[7]

- Place a fixed volume of the this compound solution into a quartz cuvette.

- Set the spectrofluorometer with an excitation wavelength of ~451 nm and record the emission spectrum from 470 nm to 600 nm. The peak fluorescence intensity should be around 502 nm.

- Sequentially add small aliquots of the ctDNA stock solution to the cuvette.

- After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.

- Record the fluorescence emission spectrum after each titration point. A progressive decrease (quenching) in fluorescence intensity will be observed as more DNA is added.

- Correct the observed fluorescence intensity for the dilution effect at each titration point.

3. Data Analysis:

- The binding constant (Kb) and the number of binding sites (n) can be determined by plotting the data using the Scatchard equation or by fitting to a suitable binding model.

- Alternatively, the Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and [Q] is the concentration of the quencher.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) of the interaction in a single experiment.

1. Materials and Reagents:

- Purified this compound and DNA samples.

- Identical buffer for both this compound and DNA (e.g., 10 mM cacodylate, 100 mM NaCl, pH 7.0). Dialyzing both samples against the same buffer is crucial to minimize heats of dilution.

2. Procedure:

- Thoroughly degas both the this compound and DNA solutions to prevent air bubbles.

- Load the DNA solution (e.g., 20 µM) into the sample cell of the calorimeter.

- Load the this compound solution (e.g., 200 µM, typically 10-15 times the concentration of the macromolecule in the cell) into the injection syringe.

- Set the experimental temperature (e.g., 25°C).

- Perform an initial injection (e.g., 1-2 µL) which is typically discarded during analysis.

- Program a series of subsequent injections (e.g., 15-25 injections of 10-15 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.

- Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

3. Data Analysis:

- Integrate the area under each injection peak to determine the heat change for that injection.

- Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of this compound to DNA.

- Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software provided with the instrument. This fit yields the binding affinity (Ka or Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated from the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

Topoisomerase II Inhibition (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα, a hallmark of topoisomerase poisons.

1. Materials and Reagents:

- Human Topoisomerase IIα enzyme.

- Supercoiled plasmid DNA (e.g., pUC19 or pBR322).

- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

- This compound at various concentrations.

- Positive control inhibitor (e.g., Etoposide or Doxorubicin).

- Stop Solution/Loading Dye (containing SDS and a tracking dye).

- Agarose gel (1%), TAE or TBE buffer, and an electrophoresis system.

- DNA stain (e.g., Ethidium Bromide or SYBR Safe).

2. Procedure:

- Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentration of this compound or control inhibitor.

- Initiate the reaction by adding Topoisomerase IIα enzyme. The final volume is typically 20 µL. Include a "no enzyme" control and a "no drug" control.

- Incubate the reactions at 37°C for 30 minutes.

- Terminate the reactions by adding the Stop Solution/Loading Dye.

- Load the samples onto a 1% agarose gel.

- Perform electrophoresis until the different forms of the plasmid (supercoiled, relaxed, linear) are well separated. Supercoiled DNA migrates fastest, followed by linear, and then relaxed circular DNA.

- Stain the gel with a DNA stain and visualize it under UV light.

3. Data Analysis:

- In the "no enzyme" lane, a single band corresponding to supercoiled DNA will be visible.

- In the "no drug" lane, the enzyme will have converted most of the supercoiled DNA into relaxed topoisomers, which appear as a series of slower-migrating bands.

- In the presence of an effective concentration of this compound, the enzyme's activity will be inhibited, and the DNA will remain in its supercoiled form. The concentration at which 50% of the relaxation activity is inhibited (IC₅₀) can be estimated by densitometric analysis of the bands at different drug concentrations.

References

- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Properties of Acriflavine for Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine (ACF) is a fluorescent dye belonging to the acridine family. It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine). Historically used as an antiseptic, its intrinsic fluorescence properties have led to its widespread use in various scientific applications, including as a fluorescent probe for biological molecules, a stain for nucleic acids, and in the analysis of pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its analysis, and a mechanistic insight into its fluorescence behavior.

Core Spectral Properties of this compound

The fluorescence of this compound is characterized by its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, making this compound a versatile probe.

Absorption and Emission Spectra

This compound typically exhibits a major absorption peak in the blue region of the visible spectrum and emits in the green region. The exact wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by factors such as solvent polarity and pH.

In aqueous solutions, this compound has an emission maximum at approximately 502 nm.[1] Excitation can be achieved at various wavelengths, with common choices being around 265 nm and 451 nm.[1] In glycerol and ethylene glycol, this compound shows two strong absorption bands at 260 nm and 464 nm.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. For this compound in aqueous solution, the quantum yield has been reported to be approximately 0.54 ± 0.03. The fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range. The luminescence lifetime of this compound has been noted as 5 × 10⁻⁹ s.

Tabulated Spectral Data

For ease of comparison, the key spectral properties of this compound in different environments are summarized in the tables below.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Stokes Shift (cm⁻¹) |

| N,N-Dimethylformamide (DMF) | 36.7 | 414 | 497 | 1292.5 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 414 | 501 | 1316.5 |

| Water | 78.5 | 414 | 505 | 2469.7 |

| Ethylene Glycol | 37.7 | 464 | 503-536 (monomer), 558-581 (excimer) | - |

| Glycerol | 42.5 | 464 | - | - |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Parameter | Value | Conditions |

| Quantum Yield (Φ_F_) | 0.54 ± 0.03 | Aqueous solution |

| Fluorescence Lifetime (τ_F_) | 5.0 ns | - |

Influence of Environmental Factors

The spectral properties of this compound are significantly influenced by its local environment, which is a key aspect of its utility as a fluorescent probe.

Effect of Solvent Polarity

Increasing the polarity of the solvent generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum of this compound. This phenomenon, known as a Stokes shift, occurs because polar solvent molecules reorient around the excited state of the fluorophore, lowering its energy.[3] Consequently, the energy of the emitted photon is reduced, resulting in a longer wavelength. Studies have shown that as solvent polarity increases, the fluorescence intensity of this compound tends to decrease.[4]

Effect of pH

The pH of the solution can significantly impact the fluorescence of this compound. The protonation state of the acridine ring system can alter its electronic structure and, therefore, its absorption and emission characteristics. The highest fluorescence intensity is typically observed in the pH range of 8.0 to 9.0.[1] At pH values greater than 9.0, a notable decrease in fluorescence intensity is observed.[1] Conversely, in acidic conditions (e.g., pH 4), this compound is also effectively used, indicating that the optimal pH is application-dependent.

Experimental Protocols

This section provides detailed methodologies for the measurement of this compound's fluorescence and its use in staining.

General Protocol for Measuring this compound Fluorescence

This protocol outlines the steps for measuring the fluorescence spectrum of this compound using a spectrofluorometer.

Materials:

-

This compound hydrochloride

-

Distilled water or other suitable solvent

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.8 mM) by dissolving a precise amount of this compound hydrochloride in distilled water. Protect the solution from light.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1 x 10⁻⁵ M).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (e.g., 451 nm or 414 nm).

-

Set the emission wavelength range to be scanned (e.g., 470 nm to 700 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solutions. Place the cuvette in the spectrofluorometer and record a blank spectrum to account for any background fluorescence from the solvent and cuvette.

-

Sample Measurement:

-

Rinse the cuvette with the this compound working solution.

-

Fill the cuvette with the working solution and place it in the spectrofluorometer.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence spectrum of this compound. Identify the wavelength of maximum emission.

Protocol for Staining Meiotic Chromosomes with this compound

This protocol is adapted for staining meiotic chromosomes in fungi.

Materials:

-

This compound (Sigma)

-

Potassium metabisulfite (K₂S₂O₅)

-

Hydrochloric acid (HCl)

-

70% Ethanol

-

10% Glycerol

-

Microscope slides and coverslips

-

Epifluorescence microscope

Procedure:

-

Hydrolysis: Hydrolyze unfixed perithecia on thin agar strips in 4 N HCl for 20-30 minutes at 30°C.

-

Rinsing: Rinse the samples once with water.

-

Staining: Stain the samples in a solution containing this compound (100-200 µg/ml) and K₂S₂O₅ (5 mg/ml in 0.1 N HCl) for 20-30 minutes at 30°C.

-

Washing:

-

Wash the stained perithecia three times (3-5 minutes each) in a mixture of concentrated HCl and 70% ethanol (2:98 v/v) at 30°C to remove non-covalently bound stain.

-

Wash twice with distilled water.

-

-

Mounting: Dissect the perithecia in a drop of 10% glycerol and squash the asci under a coverslip.

-

Visualization: Examine the stained asci using an epifluorescence microscope with an excitation filter around 450 nm and an emission filter around 540 nm.

Mechanisms of Fluorescence Modulation and Applications

The fluorescence of this compound can be modulated through various interactions, which forms the basis of its application as a probe.

Interaction with Nucleic Acids

This compound is a well-known DNA intercalating agent.[2] The planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This interaction leads to a quenching of this compound's fluorescence. The mechanism of this quenching is often static, meaning a non-fluorescent complex is formed between the this compound molecule and the DNA. This property is exploited for staining nucleic acids and studying DNA-drug interactions.

Fluorescence Quenching by Analyte Interaction

This compound's fluorescence can be quenched by various molecules, making it a useful probe for their detection. For instance, it can form ion-pair complexes with acidic drugs, leading to a decrease in its fluorescence intensity.[1] This quenching can be static, where a non-fluorescent ground-state complex is formed. The relationship between the quencher concentration and the fluorescence intensity can be described by the Stern-Volmer equation.

Visualizations

Experimental Workflow for Fluorescence Measurement

Caption: Workflow for measuring the fluorescence of this compound.

Mechanism of this compound Fluorescence Quenching by DNA Intercalation

Caption: this compound fluorescence is quenched upon intercalation into DNA.

Conclusion

This compound remains a valuable tool in biological and pharmaceutical research due to its distinct and environmentally sensitive fluorescence properties. Understanding its spectral characteristics, the factors that influence them, and the underlying mechanisms of fluorescence modulation is crucial for its effective application. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this compound as a fluorescent probe.

References

- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Acriflavine: A Technical Deep Dive into its Discovery and Pioneering Applications

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and original use cases of acriflavine, a potent antiseptic and trypanocidal agent. Developed in 1912 by the pioneering German medical scientist Paul Ehrlich, this compound marked a significant advancement in the nascent field of chemotherapy.[1][2][3] This document details the early experimental protocols for its synthesis, derived from coal tar, and its clinical applications, particularly its widespread use as a topical antiseptic during World War I and its role in combating sleeping sickness.[1][2][3] Quantitative data from early studies are presented, alongside a depiction of the initial scientific understanding of its mechanism of action, primarily centered on its interaction with microbial nucleic acids. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this important chemotherapeutic agent.

Discovery and Historical Context

This compound was first synthesized in 1912 by Paul Ehrlich and his assistant Albert Benda.[2] The discovery emerged from Ehrlich's systematic investigation of aniline dyes for their therapeutic properties, a line of inquiry that had previously led to the development of Salvarsan, the first effective treatment for syphilis. This compound, derived from coal tar, is a mixture of two key compounds: 3,6-diaminoacridine (proflavine) and its methylated quaternary ammonium salt, 3,6-diamino-10-methylacridinium chloride (trypaflavine).[2] Initially named "trypaflavine" for its efficacy against trypanosomes, the causative agents of sleeping sickness, it soon found broader application as a powerful topical antiseptic.[1][3] Its use became particularly widespread during World War I for the treatment of infected wounds.[1][2]

Original Use Cases and Quantitative Data

This compound's initial applications were primarily in two distinct areas: as a topical antiseptic and for the treatment of trypanosomiasis (sleeping sickness).

Topical Antiseptic for Wound Management

During World War I, this compound was extensively used to prevent and treat infections in wounds. It was noted for its ability to maintain its antiseptic properties in the presence of serum.

| Application | Formulation | Concentration | Source |

| Wound Dressing | This compound in Glycerine Emulsion | 1:1000 |

Treatment of Sleeping Sickness (Trypanosomiasis)

The original impetus for the development of this compound was its activity against trypanosomes. Early clinical work focused on establishing effective, yet safe, dosages for intravenous administration.

| Condition | Dosage | Administration | Efficacy/Observations | Source |

| Trypanosomiasis | Data not available in search results | Intravenous | Data not available in search results |

Note: Specific dosage regimens for sleeping sickness from the early 20th century are not well-documented in the available search results. The focus of later research shifted to other trypanocidal drugs.

Experimental Protocols

The synthesis of this compound in the early 20th century was a multi-step process starting from coal tar derivatives. The core of the molecule is the acridine ring system.

Synthesis of the Acridine Core

The fundamental structure of this compound is the acridine tricycle. Two classical methods for its synthesis, likely employed in the early 20th century, are the Bernthsen acridine synthesis and the Ullmann condensation.

Bernthsen Acridine Synthesis (Conceptual Workflow)

Caption: Conceptual workflow of the Bernthsen acridine synthesis.

Ullmann Condensation for Acridone Synthesis (Precursor to Acridine)

References

Acriflavine Hydrochloride vs. Neutral Acriflavine: A Technical Guide for Researchers

An In-depth Examination of Two Forms of a Potent HIF-1 Inhibitor and Fluorescent Dye for Biomedical Research

This technical guide provides a comprehensive comparison of Acriflavine hydrochloride and neutral this compound for researchers, scientists, and drug development professionals. This document details their chemical and physical properties, mechanisms of action, and provides detailed experimental protocols for their application in key biomedical research areas, with a focus on their role as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) and as fluorescent staining agents.

Core Chemical and Physical Properties

This compound is a topical antiseptic and fluorescent dye derived from acridine.[1] It is commercially available in two primary forms: the hydrochloride salt and the neutral base. Both are typically orange or brown powders and are often mixtures of 3,6-diamino-10-methylacridinium chloride (the active component of trypaflavine) and 3,6-diaminoacridine (proflavine).[2] The hydrochloride form is noted to be more irritating than its neutral counterpart.[1]

Comparative Data of this compound Forms

The quantitative properties of this compound hydrochloride and neutral this compound are summarized below. It is important for researchers to note that some reported values, particularly molecular weight and solubility, can vary between suppliers, likely due to differences in the proflavine to trypaflavine ratio in the mixture.

| Property | This compound Hydrochloride | Neutral this compound |

| Synonyms | Acid this compound, Acriflavinium chloride hydrochloride | This compound (neutral), Euflavine, Trypaflavine |

| Appearance | Orange to red crystalline powder | Reddish-brown powder |

| pH (1% aq. solution) | ~1.5 - 3.5 | Not specified |

| Property | This compound Hydrochloride | Neutral this compound |

| Water | 1 mg/mL to ~333 mg/mL (freely soluble) | ≥ 25 mg/mL to 330 mg/mL (soluble) |

| Ethanol | Soluble | Sparingly soluble |

| DMSO | 94 mg/mL[3] | Soluble |

| Ether | Soluble | Insoluble |

| Chloroform | Soluble | Insoluble |

| Property | This compound Hydrochloride / Neutral this compound |

| Methanol | 424 nm / 518 nm |

| Ethanol | 426 nm / 524 nm |

| Propanol | 430 nm / 512 nm |

| Butanol | 430 nm / 526 nm |

| Formamide | 434 nm / 524 nm |

| Glycerol | 432 nm / 540 nm |

| Water | 416 nm / 514 nm |

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

This compound's most significant application in modern biomedical research is its role as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that plays a central role in the cellular response to hypoxia.[4][5] In many cancers, the HIF-1 pathway is overactive, promoting tumor growth, angiogenesis, and metastasis.[6][7]

This compound exerts its inhibitory effect by directly binding to the PAS-B subdomain of HIF-1α and HIF-2α.[6] This binding event physically prevents the dimerization of HIF-1α with its partner HIF-1β.[6] Without the formation of this heterodimer, the HIF-1 complex cannot bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thus blocking their transcription.[6] This mechanism effectively shuts down the cellular response to hypoxia, leading to reduced tumor vascularization and growth arrest.[6][7]

Visualizing the HIF-1 Signaling Pathway and this compound's Point of Intervention

The following diagrams, generated using the DOT language, illustrate the HIF-1 signaling pathway under normal and low oxygen conditions and the specific inhibitory action of this compound.

Experimental Protocols

The following section provides detailed methodologies for common applications of this compound in a research setting. It is recommended to handle this compound with appropriate personal protective equipment, as it can be an irritant and a dye.[1]

Preparation of Stock Solutions

Due to differences in solubility, the preparation of stock solutions for cell culture and in vivo studies requires careful consideration of the solvent.

For In Vitro / Cell Culture Use:

-

Objective: To prepare a high-concentration stock solution for dilution in cell culture media.

-

Material: this compound (hydrochloride or neutral), Dimethyl sulfoxide (DMSO).

-

Protocol:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM. Vortex thoroughly until the powder is completely dissolved.[3]

-

Create small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]

-

When preparing working solutions, dilute the stock solution in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity to the cells.[1]

-

For In Vivo Use:

-

Objective: To prepare a solution or suspension suitable for animal administration.

-

Material: this compound (hydrochloride or neutral), Phosphate-buffered saline (PBS), or a suitable vehicle (e.g., Carboxymethylcellulose).

-

Protocol:

-

For intraperitoneal (i.p.) injection, this compound can be dissolved in PBS.

-

If solubility is an issue, a suspension can be made. For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na.

-

The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume for the animal model.

-

It is recommended to prepare the dosing solution fresh for each day of administration.

-

Fluorescent Staining of Cellular RNA

This compound can be used as a fluorescent dye to label high molecular weight RNA. The following is a general protocol for staining cells for fluorescence microscopy.

-

Objective: To fluorescently label RNA within fixed cells for microscopic visualization.

-

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS (Fixation solution).

-

0.1% Triton X-100 in PBS (Permeabilization solution).

-

This compound staining solution (e.g., 0.01% to 0.05% this compound in a suitable buffer, such as 0.1 M citrate buffer at pH 3.0).[9]

-

Mounting medium.

-

-

Protocol:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[10]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the this compound staining solution for 3-5 minutes at room temperature, protected from light.[9]

-

Wash the cells three times with PBS to remove excess stain.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize using a fluorescence microscope with excitation around 420-490 nm.[9]

-

HIF-1 Inhibition Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on HIF-1 transcriptional activity.

-

Objective: To measure the dose-dependent inhibition of HIF-1 activity by this compound using a hypoxia-responsive luciferase reporter.

-

Workflow Diagram:

-

Materials:

-

Cancer cell line (e.g., HEK293T, HCT-116).

-

HRE-driven Firefly luciferase reporter plasmid.

-

Constitutively expressed Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

This compound stock solution.

-

Hypoxia chamber or incubator (1% O2).

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Protocol:

-

Seed cells into a 24- or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]

-

Co-transfect the cells with the HRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][11]

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).

-

Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2) for 18-24 hours.

-

After the incubation period, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[8][12]

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.[8][12]

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the percentage of HIF-1 inhibition at each this compound concentration relative to the vehicle-treated hypoxic control. Plot the results to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.

-

Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

-

Materials:

-

Immunodeficient mice (e.g., NSG or nude mice).[13]

-

Human cancer cell line (e.g., PC-3 for prostate cancer).

-

Matrigel (optional, for improved tumor take).

-

This compound dosing solution.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[13]

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13]

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.[13]

-

-

Treatment Administration:

-

Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 8 mg/kg daily).

-

Administer the vehicle solution to the control group on the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).

-

-

Conclusion

This compound hydrochloride and neutral this compound are versatile tools in biomedical research, serving as both potent inhibitors of the critical HIF-1 cancer pathway and as effective fluorescent dyes. While their in vivo therapeutic efficacy is considered comparable, the choice between the hydrochloride and neutral forms may be influenced by factors such as solubility requirements for specific experimental setups and potential for irritation in topical applications. The hydrochloride salt's enhanced aqueous solubility may be advantageous for certain formulations, whereas the neutral form is reported to be less irritating.[1] By understanding their distinct properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance studies in oncology, cell biology, and molecular diagnostics.

References

- 1. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.jp]

- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Luciferase reporter assay [bio-protocol.org]

- 9. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 10. ibidi.com [ibidi.com]

- 11. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]

- 12. assaygenie.com [assaygenie.com]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

Early Investigations into the Antibacterial Properties of Acriflavine: A Technical Review

Introduction

In the landscape of antimicrobial chemotherapy, the acridine dye acriflavine holds a significant historical position. First synthesized by Paul Ehrlich in 1912 and extensively utilized as a topical antiseptic during World War I, it was one of the earliest synthetic antibacterial agents to see widespread use.[1][2][3] The pioneering work of researchers such as Carl Hamilton Browning and his colleagues in the early 20th century laid the groundwork for understanding its therapeutic potential. This technical guide provides an in-depth review of these early studies, focusing on the quantitative data, experimental methodologies, and the contemporary understanding of this compound's mechanism of action.

Quantitative Assessment of Antibacterial Efficacy

Early studies on this compound's antibacterial properties primarily focused on determining the concentration required to inhibit bacterial growth (bacteriostatic) and to kill the bacteria (bactericidal). The work of Browning, Gulbransen, and Thornton, published in 1917, stands as a cornerstone in this area. Their research meticulously quantified the antiseptic potency of this compound against various bacterial species, often in comparison to other antiseptics of the era. A key finding of their work was that the antibacterial activity of this compound was notably enhanced in the presence of serum, a significant advantage for a wound antiseptic.[4][5][6]

The following tables summarize the quantitative data from these seminal studies.

Table 1: Bacteriostatic and Bactericidal Concentrations of this compound in Different Media

| Bacterium | Medium | Bacteriostatic Concentration | Bactericidal Concentration |

| Staphylococcus aureus | Peptone Water | 1 in 20,000 to 1 in 40,000 | 1 in 20,000 |

| Staphylococcus aureus | Serum | 1 in 100,000 to 1 in 200,000 | 1 in 100,000 |

| Escherichia coli | Peptone Water | 1 in 2,000 | 1 in 1,000 |

| Escherichia coli | Serum | 1 in 20,000 to 1 in 40,000 | 1 in 20,000 |

| Bacillus anthracis | Serum | 1 in 40,000 | - |

| Streptococcus pyogenes | Serum | 1 in 200,000 | - |

Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.

Table 2: Comparative Bactericidal Action of Antiseptics in Serum

| Antiseptic | Concentration for Complete Sterilization of S. aureus in Serum |

| This compound | 1 in 100,000 |

| Proflavine | 1 in 100,000 |

| Brilliant Green | 1 in 2,000 |

| Mercuric Chloride | 1 in 40,000 |

Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.

Experimental Protocols

The methodologies employed in these early investigations, while foundational, were meticulous for their time. The primary techniques used were broth dilution assays to determine minimum inhibitory and bactericidal concentrations.

Determination of Bacteriostatic and Bactericidal Concentrations

The following protocol is a reconstruction based on the descriptions provided in the early literature:

-

Preparation of Bacterial Cultures: Pure cultures of the test organisms, such as Staphylococcus aureus and Escherichia coli, were grown in a suitable liquid medium (e.g., peptone water or broth) to a standard turbidity.

-

Preparation of Antiseptic Dilutions: A series of dilutions of this compound were prepared in the desired test medium (peptone water or serum).

-

Inoculation: A standard volume of the bacterial culture was added to each dilution of the antiseptic. Control tubes containing the medium and bacterial culture without the antiseptic were also prepared.

-

Incubation: The inoculated tubes were incubated at 37°C for a specified period, typically 24 to 48 hours.

-

Determination of Bacteriostatic Concentration: The lowest concentration of this compound that completely inhibited visible growth of the bacteria was recorded as the bacteriostatic concentration.

-

Determination of Bactericidal Concentration: To determine the bactericidal concentration, a small volume from each tube showing no visible growth was subcultured onto a solid agar medium. The plates were then incubated. The lowest concentration of this compound from which no growth occurred on the subculture plate was considered the bactericidal concentration.

Experimental workflow for determining bacteriostatic and bactericidal concentrations.

Early Understanding of the Mechanism of Action

The concept of specific cellular signaling pathways as we understand them today was not a part of the scientific lexicon in the early 20th century. Researchers of this era conceptualized the action of antiseptics in terms of direct chemical interactions with the microbial protoplasm.

The prevailing hypothesis for this compound's mechanism of action was its ability to interfere with bacterial replication. It was understood that this compound, as a dye, had a strong affinity for cellular components, particularly those within the nucleus. The modern understanding that this compound intercalates with DNA, thereby inhibiting replication and transcription, is a refinement of these early observations.[7] Early researchers noted that the effect of this compound was often slow but persistent, which they termed a "bacteriostatic" action, suggesting an interference with cellular processes rather than immediate destruction of the cell.

Conceptualization of this compound's antibacterial mechanism in early studies.

Conclusion

The early studies on the antibacterial properties of this compound conducted in the first half of the 20th century were foundational in the field of antimicrobial chemotherapy. Through meticulous quantitative analysis and the development of standardized experimental protocols, researchers like C.H. Browning and his collaborators provided crucial data on the efficacy of this acridine dye. Their work not only established this compound as a valuable topical antiseptic, particularly in the challenging environment of wound infections, but also contributed to the broader understanding of how chemical agents could be selectively used to combat bacterial infections. While their conceptualization of the mechanism of action lacked the molecular detail of modern biology, their observations of a potent bacteriostatic effect laid the groundwork for the later discovery of its interaction with bacterial DNA. These pioneering investigations remain a testament to the rigorous scientific inquiry that ushered in the antibiotic era.

References

- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Antiseptic, Dye, Bactericide | Britannica [britannica.com]

- 4. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN | The BMJ [bmj.com]

- 6. scispace.com [scispace.com]

- 7. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acriflavine Staining for RNA in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction